(2Z)-2-[(3,4-dimethoxyphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide
Description
“(2Z)-2-[(3,4-dimethoxyphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide” is a synthetic chromene derivative featuring a fused benzopyran core with a 7-hydroxy substituent, an imino-linked 3,4-dimethoxyphenyl group at position 2, and a furan-2-ylmethyl carboxamide at position 3 (Figure 1).
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)imino-N-(furan-2-ylmethyl)-7-hydroxychromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O6/c1-28-19-8-6-15(11-21(19)29-2)25-23-18(22(27)24-13-17-4-3-9-30-17)10-14-5-7-16(26)12-20(14)31-23/h3-12,26H,13H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONLXVVLNWLPIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N=C2C(=CC3=C(O2)C=C(C=C3)O)C(=O)NCC4=CC=CO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(3,4-dimethoxyphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxyaniline with 7-hydroxy-2H-chromene-3-carboxylic acid under acidic conditions to form the imine intermediate. This intermediate is then reacted with 2-furylmethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(3,4-dimethoxyphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (2Z)-2-[(3,4-dimethoxyphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby modulating signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features of Target Compound and Analogues
- Chromene vs.
- Substituent Effects: The 3,4-dimethoxyphenyl group in the target compound provides electron-donating effects, contrasting with the electron-withdrawing cyano and sulfamoyl groups in 13a/b. This difference likely alters solubility (higher lipophilicity for the target) and redox properties .
Table 2: Inferred Property Comparison
- Solubility : The target’s methoxy and furan groups increase lipophilicity compared to catechins’ polar hydroxyls, likely reducing aqueous solubility but enhancing membrane permeability .
- Bioactivity: The imino and carboxamide groups in the target may enable metal chelation or hydrogen bonding, akin to the sulfamoyl group in 13a/b, which is linked to enzyme inhibition .
Structural Similarity Metrics
Using Tanimoto coefficients (binary fingerprint comparison) :
- Target vs. 13a/b: Low similarity (~0.3–0.4) due to divergent cores (chromene vs. benzene) and substituents (cyano vs. methoxy).
- Target vs. Catechins : Moderate similarity (~0.5–0.6) from shared benzopyran core and -OH groups.
- Target vs. MFR-a: Minimal similarity (~0.1–0.2); furan is a minor substructure in MFR-a’s complex glutamate chain .
Research Findings and Implications
Synthetic Accessibility: Unlike 13a/b, synthesized via diazonium coupling , the target compound likely requires multi-step synthesis involving chromene ring formation and imino linkage.
Metabolic Stability : The furan moiety may undergo oxidative metabolism (e.g., CYP450-mediated), contrasting with catechins’ ester hydrolysis .
Biological Activity
(2Z)-2-[(3,4-dimethoxyphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide is a synthetic compound that belongs to the class of chromenes, which are known for their diverse biological activities. This compound is characterized by its unique structural features, including a dimethoxyphenyl group, a furan moiety, and a hydroxyl group, which may contribute to its biological efficacy.
- Molecular Formula : C24H22N2O6
- Molecular Weight : 434.448 g/mol
- CAS Number : 1164464-94-1
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The presence of the imino and hydroxyl groups suggests potential interactions with enzymes and receptors involved in cellular signaling pathways. Specifically, it may inhibit certain kinases or modulate transcription factors, thereby influencing cell proliferation and survival.
Antioxidant Activity
Research indicates that compounds with chromene structures often exhibit significant antioxidant properties. This compound may scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.
Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties. It may inhibit the growth of both Gram-positive and Gram-negative bacteria through mechanisms that disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
Anti-inflammatory Effects
The compound's structure hints at potential anti-inflammatory activity. It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation in various models.
Research Findings
A review of recent literature highlights several studies focusing on the biological activities of similar chromene derivatives:
Case Studies
- Antimicrobial Study : A study evaluated the antimicrobial effects of related chromene derivatives against resistant bacterial strains. Results indicated that these compounds could effectively reduce bacterial load in vitro.
- Anti-inflammatory Research : Another study explored the anti-inflammatory potential of a structurally similar compound, revealing significant inhibition of COX enzymes and reduced levels of inflammatory cytokines in animal models.
Q & A
Q. Key Considerations :
- Purity Control : Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .
- Yield Optimization : Reaction times vary (4–12 hours for condensation; 24 hours for amidation), with yields averaging 45–60% .
How do structural modifications influence the compound's reactivity and bioactivity?
Advanced Question
The compound’s chromene backbone, imino group, and substituents (3,4-dimethoxy, furan-2-ylmethyl) dictate its properties:
- Electron-Donating Groups : 3,4-Dimethoxy enhances electron density, stabilizing intermediates in nucleophilic reactions .
- Hydrogen-Bonding Capacity : The 7-hydroxy group participates in H-bonding with biological targets (e.g., enzyme active sites), affecting binding affinity .
- Steric Effects : The furan-2-ylmethyl group may hinder interactions with bulky targets, reducing activity compared to smaller substituents .
Q. Methodological Approach :
- Comparative SAR Studies : Synthesize analogs (e.g., replacing furan with pyridine) and assay against cancer cell lines (e.g., MCF-7, HeLa) to quantify activity shifts .
- Computational Modeling : Density Functional Theory (DFT) to predict charge distribution and reactive sites .
What analytical techniques are recommended for structural validation and purity assessment?
Basic Question
Essential Techniques :
Q. Advanced Characterization :
- X-ray Crystallography : Resolve Z-configuration of the imino group (if single crystals form) .
- IR Spectroscopy : Identify carbonyl (C=O, ~1680 cm⁻¹) and phenolic -OH (~3200 cm⁻¹) stretches .
How can researchers resolve contradictions in reported biological activity data?
Advanced Question
Discrepancies often arise from:
Q. Resolution Strategies :
Dose-Response Curves : Test across 0.1–100 µM to identify IC₅₀ trends .
Metabolic Stability Studies : Use liver microsomes to assess degradation rates (e.g., t₁/₂ >30 min suggests in vivo viability) .
What in silico strategies predict the compound’s biological targets and metabolic pathways?
Advanced Question
Computational Tools :
- Molecular Docking (AutoDock Vina) : Screen against kinase databases (e.g., EGFR, VEGFR2) to prioritize targets .
- QSAR Models : Correlate substituent electronegativity with anti-inflammatory activity (R² >0.85) .
- ADMET Prediction (SwissADME) : Estimate bioavailability (%ABS >50) and CYP3A4-mediated metabolism risks .
Validation : Cross-reference predictions with in vitro kinase inhibition assays (e.g., IC₅₀ <10 µM for EGFR) .
How to design experiments for studying the compound’s oxidative stability?
Advanced Question
Experimental Design :
Forced Degradation : Expose to H₂O₂ (3% v/v, 40°C, 24 hours) and monitor via HPLC .
LC-MS Analysis : Identify oxidation products (e.g., quinone derivatives at m/z 492.12) .
Kinetic Studies : Calculate rate constants (k) under varying pH (2–10) to assess pH-dependent stability .
Q. Key Metrics :
- Degradation Threshold : <10% degradation under accelerated conditions (40°C/75% RH, 1 week) .
What in vivo models are suitable for evaluating therapeutic efficacy?
Advanced Question
Model Selection :
- Anti-Cancer : Xenograft mice (e.g., HT-29 colon carcinoma) dosed at 10–50 mg/kg (oral, daily) .
- Anti-Inflammatory : Carrageenan-induced paw edema in rats (ED₅₀ determination) .
Q. Analytical Endpoints :
- Tumor Volume Reduction : ≥40% vs. control (p<0.05, ANOVA) .
- Cytokine Profiling : ELISA for IL-6/TNF-α suppression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
